Ethyl 2-(4-hydroxyoxan-4-yl)acetate
Description
Ethyl 2-(4-hydroxyoxan-4-yl)acetate is an ester derivative featuring a tetrahydropyran-4-ol (4-hydroxyoxane) moiety attached to the α-carbon of an ethyl acetate backbone. Its molecular formula is C₉H₁₆O₄, with a molecular weight of 188.22 g/mol . The compound’s structure combines a cyclic ether ring with a hydroxyl group, conferring unique polarity and hydrogen-bonding capabilities.
Properties
CAS No. |
401811-99-2 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
ethyl 2-(4-hydroxyoxan-4-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-2-13-8(10)7-9(11)3-5-12-6-4-9/h11H,2-7H2,1H3 |
InChI Key |
OPOXIVCDRICEEV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCOCC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below compares Ethyl 2-(4-hydroxyoxan-4-yl)acetate with seven analogs, highlighting molecular features, synthesis methods, and inferred applications:
Key Observations:
Hydrogen Bonding vs. Lipophilicity: this compound’s hydroxyl group enhances water solubility compared to lipophilic analogs like Ethyl 4-methylphenoxyacetate (phenoxy group) . Chlorophenoxy () and thiazole () substituents increase hydrophobicity, favoring membrane permeability in bioactive compounds .
Synthetic Complexity: Simple esters (e.g., Ethyl 4-methylphenoxyacetate) are synthesized via direct esterification, while heterocyclic derivatives (e.g., benzoxazines, thiazoles) require multi-step cyclization .
Biological Relevance :
Physicochemical and Toxicological Data
- Ethyl Acetate Backbone : Ethyl acetate itself exhibits moderate toxicity in zebrafish embryos (LC₅₀ = 0.2% concentration) . Substitutents like chlorine () or phthalimide () may alter toxicity profiles, though specific data for this compound are lacking.

- Polarity: The hydroxyl group in this compound likely reduces logP (octanol-water partition coefficient) compared to non-polar analogs, influencing pharmacokinetics .
Crystallographic and Analytical Tools
- Spectroscopic techniques (e.g., IR, NMR) referenced in are critical for characterizing these compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


